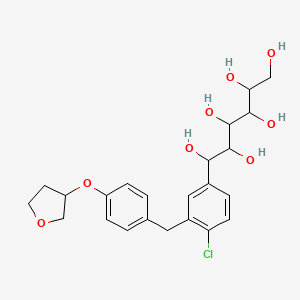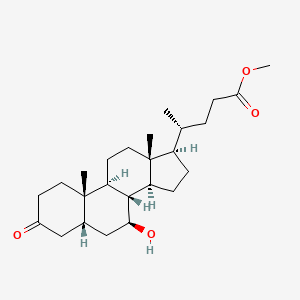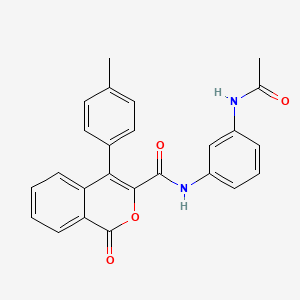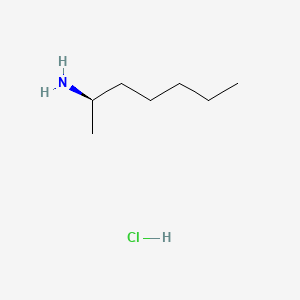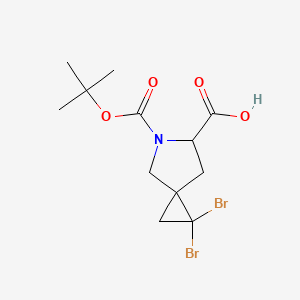
N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline: is a synthetic organic compound that belongs to the class of proline derivatives It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom, and a 2,2-dibromocyclopropyl group attached to the fourth carbon of the proline ring
准备方法
合成路线和反应条件
N-叔丁氧羰基-4-(2,2-二溴环丙基)-L-脯氨酸的合成通常需要多个步骤:
脯氨酸氮的保护: 使用叔丁氧羰基氯 (BOC-Cl) 在三乙胺等碱的存在下保护 L-脯氨酸的氮原子。此步骤形成 N-叔丁氧羰基-L-脯氨酸。
二溴环丙基的形成: 通过环丙烷化反应引入二溴环丙基。这可以通过使适当的烯烃与二溴卡宾反应来实现,二溴卡宾是在溴仿和强碱(如氢氧化钠)的作用下原位生成的。
偶联反应: 最后一步涉及在适当条件下将 N-叔丁氧羰基-L-脯氨酸与二溴环丙基偶联,通常使用偶联试剂(如二环己基碳二亚胺 (DCC))和催化剂(如 4-二甲氨基吡啶 (DMAP))。
工业生产方法
N-叔丁氧羰基-4-(2,2-二溴环丙基)-L-脯氨酸的工业生产遵循类似的合成路线,但已针对大规模合成进行了优化。这包括使用连续流动反应器、自动化合成平台以及有效的纯化技术(如结晶和色谱)。
化学反应分析
反应类型
N-叔丁氧羰基-4-(2,2-二溴环丙基)-L-脯氨酸会发生各种化学反应,包括:
取代反应: 二溴环丙基可以参与亲核取代反应,其中一个或两个溴原子被其他亲核试剂取代。
还原反应: 该化合物可以被还原形成具有不同官能团的衍生物。
脱保护反应: BOC 保护基可以在酸性条件下脱除,生成游离胺。
常用试剂和条件
亲核取代: 可以在温和条件下使用叠氮化钠或硫醇等试剂。
还原: 可以使用锂铝氢化物 (LiAlH4) 或氢化催化剂等还原剂。
脱保护: 三氟乙酸 (TFA) 通常用于 BOC 脱保护。
形成的主要产物
取代产物: 具有叠氮基、硫醇基或其他亲核基团取代溴原子的化合物。
还原产物: 具有还原环丙基的化合物。
脱保护产物: 原始化合物的游离胺衍生物。
科学研究应用
N-叔丁氧羰基-4-(2,2-二溴环丙基)-L-脯氨酸在科学研究中具有多种应用:
化学: 用作合成复杂有机分子的合成砌块。
生物学: 作为生物化学探针,研究蛋白质-配体相互作用的潜在作用。
医药: 探索其潜在的治疗特性,包括作为药物开发的前体。
工业: 用于开发新型材料和催化剂。
作用机制
N-叔丁氧羰基-4-(2,2-二溴环丙基)-L-脯氨酸的作用机制取决于其具体的应用。在生物化学研究中,它可能与蛋白质或酶相互作用,影响其功能。二溴环丙基可以与蛋白质中亲核残基形成共价键,导致活性抑制或调节。BOC 基团在合成过程中提供稳定性和保护,可以脱除以显示活性胺基。
相似化合物的比较
N-叔丁氧羰基-4-(2,2-二溴环丙基)-L-脯氨酸可以与其他脯氨酸衍生物进行比较:
N-叔丁氧羰基-L-脯氨酸: 缺少二溴环丙基,使其在某些取代反应中的反应性较低。
N-叔丁氧羰基-4-(2,2-二氯环丙基)-L-脯氨酸: 结构相似,但具有氯原子,导致不同的反应性和性质。
N-叔丁氧羰基-4-(2,2-二氟环丙基)-L-脯氨酸: 氟原子与溴原子相比,提供了不同的电子效应和反应性。
属性
分子式 |
C12H17Br2NO4 |
|---|---|
分子量 |
399.08 g/mol |
IUPAC 名称 |
2,2-dibromo-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid |
InChI |
InChI=1S/C12H17Br2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17) |
InChI 键 |
HYIIWDPUZNALMC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC2(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12286527.png)
![Disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12286533.png)
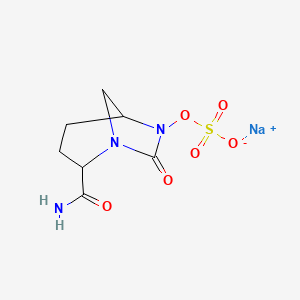
![2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B12286550.png)
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile](/img/structure/B12286564.png)
